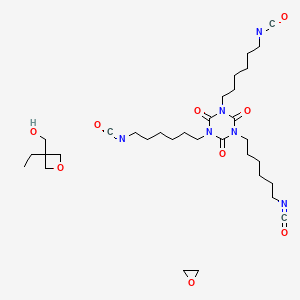
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione is a complex polymeric compound. This compound is known for its unique chemical structure, which includes a triazine ring, isocyanate groups, and polymeric chains derived from 3-ethyl-3-oxetanemethanol and oxirane. Such compounds are often used in advanced material science applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with 1,3,5-tris(6-isocyanatohexyl)-, 3-ethyl-3-oxetanemethanol, and oxirane. The reaction conditions often require specific catalysts and controlled temperatures to ensure the proper formation of the polymeric chains.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Common industrial methods include bulk polymerization, solution polymerization, and emulsion polymerization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the polymer.
Substitution: Substitution reactions can occur at the isocyanate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions may yield various substituted triazine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for advanced polymeric materials.
Medicine: Investigated for use in biomedical devices and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to form stable polymeric networks. The molecular targets and pathways involved may include interactions with specific enzymes or receptors, depending on the application.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives: Similar compounds with different substituents.
Isocyanate-based polymers: Other polymers containing isocyanate groups.
Oxirane-based polymers: Polymers derived from oxirane.
Uniqueness
This compound is unique due to its combination of triazine, isocyanate, and oxirane components, which provide a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and form stable polymeric networks sets it apart from other similar compounds.
Properties
CAS No. |
113184-19-3 |
|---|---|
Molecular Formula |
C32H52N6O9 |
Molecular Weight |
664.801 |
IUPAC Name |
(3-ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H36N6O6.C6H12O2.C2H4O/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33;1-2-6(3-7)4-8-5-6;1-2-3-1/h1-18H2;7H,2-5H2,1H3;1-2H2 |
InChI Key |
OJBDDAROVNMKJN-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CO.C1CO1.C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O |
Synonyms |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, polymer with 3-ethyl-3-oxetanemethanol and oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















